2-(3-Butynyloxy)pteridine

Description

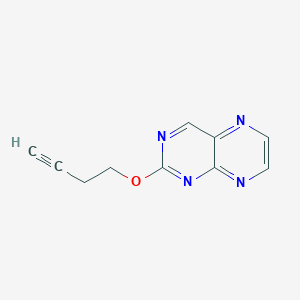

2-(3-Butynyloxy)pteridine is a synthetic pteridine derivative characterized by a pteridine core (a fused pyrimidine-pyrazine heterocyclic system) substituted at the 2-position with a 3-butynyloxy group. The 3-butynyloxy moiety introduces an alkyne functional group, which may enhance reactivity or enable further chemical modifications, such as click chemistry applications.

Properties

Molecular Formula |

C10H8N4O |

|---|---|

Molecular Weight |

200.2 g/mol |

IUPAC Name |

2-but-3-ynoxypteridine |

InChI |

InChI=1S/C10H8N4O/c1-2-3-6-15-10-13-7-8-9(14-10)12-5-4-11-8/h1,4-5,7H,3,6H2 |

InChI Key |

CDZLEBOOXRSZPC-UHFFFAOYSA-N |

SMILES |

C#CCCOC1=NC2=NC=CN=C2C=N1 |

Canonical SMILES |

C#CCCOC1=NC2=NC=CN=C2C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pteridine derivatives and their biological activities, highlighting differences in substituents, targets, and efficacy:

Key Observations

Substituent Impact: The 3-butynyloxy group in this compound differs from diamino or thiadiazole substituents in analogues, suggesting distinct reactivity and target interactions. Saturation of the pteridine ring (e.g., tetrahydropteridines) reduces LOX inhibition potency by 13–20×, emphasizing the importance of aromaticity . Quinoxaline derivatives (e.g., 6b) achieve sub-100 nM Ki values against PTR1, outperforming standard antifolates like pentamidine .

Mechanistic Divergence: 2-Amino-1,3,4-thiadiazole compounds mimic folate’s pteridine ring, forming critical hydrogen bonds with PTR1 active-site residues (Asp161, Tyr174) . In contrast, this compound’s alkyne group may favor covalent or non-covalent interactions unobserved in other derivatives.

Therapeutic Potential: PTR1 inhibitors (e.g., quinoxaline derivatives) show promise against Leishmania and Trypanosoma spp., with additive effects when combined with DHFR inhibitors . This compound’s role in such contexts remains unexplored but warrants investigation given structural parallels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.